molecular formula C14H10F2O3 B6365087 2-Fluoro-5-(3-fluoro-4-methoxyphenyl)benzoic acid, 95% CAS No. 1184632-29-8

2-Fluoro-5-(3-fluoro-4-methoxyphenyl)benzoic acid, 95%

Cat. No. B6365087
CAS RN: 1184632-29-8
M. Wt: 264.22 g/mol
InChI Key: BBFQJOLSFXNMCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(3-fluoro-4-methoxyphenyl)benzoic acid, 95% (2F5F4MPB95) is a white crystalline solid which is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a versatile building block for the synthesis of a wide range of compounds, including those with therapeutic, agrochemical, and industrial applications. 2F5F4MPB95 is a relatively new reagent, and its use in the synthesis of organic compounds has been increasing in recent years.

Mechanism of Action

2-Fluoro-5-(3-fluoro-4-methoxyphenyl)benzoic acid, 95% is an electrophile, which means it is able to react with nucleophiles, such as amines, alcohols, and carboxylic acids. When it reacts with these nucleophiles, a covalent bond is formed between the two molecules. This covalent bond is the basis for the synthesis of a wide range of organic compounds.
Biochemical and Physiological Effects
2-Fluoro-5-(3-fluoro-4-methoxyphenyl)benzoic acid, 95% is a relatively new reagent, and its effects on biochemical and physiological processes are not yet fully understood. However, some studies have suggested that it may have anti-inflammatory and anti-cancer activity. In addition, it has been shown to have insecticidal and herbicidal activity.

Advantages and Limitations for Lab Experiments

2-Fluoro-5-(3-fluoro-4-methoxyphenyl)benzoic acid, 95% has several advantages for laboratory experiments. It is a relatively inexpensive reagent and is easy to obtain. In addition, it is a versatile building block for the synthesis of a wide range of compounds. However, it is important to note that it is a relatively new reagent, and its effects on biochemical and physiological processes are not yet fully understood.

Future Directions

There are several potential future directions for research on 2-Fluoro-5-(3-fluoro-4-methoxyphenyl)benzoic acid, 95%. These include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, further research into its insecticidal and herbicidal activity could be beneficial, as well as research into its potential use in the synthesis of compounds with therapeutic, agrochemical, and industrial applications. Finally, research into the safety of 2-Fluoro-5-(3-fluoro-4-methoxyphenyl)benzoic acid, 95% and its potential toxicity should also be conducted.

Synthesis Methods

2-Fluoro-5-(3-fluoro-4-methoxyphenyl)benzoic acid, 95% is synthesized via a three-step process. In the first step, a reaction between 2-fluoro-5-chlorobenzoyl chloride and 3-fluoro-4-methoxyphenol in the presence of a base yields 2-Fluoro-5-(3-fluoro-4-methoxyphenyl)benzoic acid, 95%. In the second step, the product is purified by recrystallization. Finally, the product is dried and its purity is checked by thin-layer chromatography.

Scientific Research Applications

2-Fluoro-5-(3-fluoro-4-methoxyphenyl)benzoic acid, 95% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been used in the synthesis of compounds with therapeutic, agrochemical, and industrial applications. For example, 2-Fluoro-5-(3-fluoro-4-methoxyphenyl)benzoic acid, 95% has been used in the synthesis of compounds with anti-inflammatory, anti-cancer, and anti-fungal activity. It has also been used in the synthesis of compounds with insecticidal and herbicidal activity.

properties

IUPAC Name

2-fluoro-5-(3-fluoro-4-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-13-5-3-9(7-12(13)16)8-2-4-11(15)10(6-8)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFQJOLSFXNMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681291
Record name 3',4-Difluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(3-fluoro-4-methoxyphenyl)benzoic acid

CAS RN

1184632-29-8
Record name 3',4-Difluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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